Ethyl 1-methyl-octahydrocyclopenta[c]pyrrole-2-carboxylate
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Overview
Description
Ethyl 1-methyl-octahydrocyclopenta[c]pyrrole-2-carboxylate is a complex organic compound belonging to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-methyl-octahydrocyclopenta[c]pyrrole-2-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the Paal-Knorr pyrrole synthesis, where 2,5-dimethoxytetrahydrofuran reacts with amines in the presence of a catalyst like iron (III) chloride . The reaction is carried out in water, making it an environmentally friendly process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents and catalysts is crucial to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-methyl-octahydrocyclopenta[c]pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 1-methyl-octahydrocyclopenta[c]pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 1-methyl-octahydrocyclopenta[c]pyrrole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Ethyl 1H-pyrrole-2-carboxylate: A simpler pyrrole derivative with similar reactivity but lacking the fused cyclopentane ring.
Methyl 1H-indole-2-carboxylate: Another heterocyclic compound with a different ring structure but comparable chemical properties.
Uniqueness
Ethyl 1-methyl-octahydrocyclopenta[c]pyrrole-2-carboxylate is unique due to its fused ring system, which imparts distinct chemical and physical properties. This makes it a valuable compound for specialized applications in research and industry.
Biological Activity
Ethyl 1-methyl-octahydrocyclopenta[c]pyrrole-2-carboxylate is a compound belonging to the class of bicyclic pyrrole derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.
Chemical Structure and Properties
This compound can be structurally represented as follows:
- Chemical Formula : C10H17NO2
- Molecular Weight : 183.25 g/mol
The compound features a bicyclic structure that contributes to its unique biological properties.
Antimicrobial Activity
Research indicates that derivatives of octahydrocyclopenta[c]pyrrole exhibit promising antimicrobial properties. For instance, studies have shown that certain analogues demonstrate significant activity against various bacterial strains, including those resistant to conventional antibiotics.
Compound | Activity Against | Reference |
---|---|---|
This compound | Gram-positive bacteria | |
Octahydrocyclopenta[c]pyrrole derivatives | Vancomycin-resistant strains |
Anticancer Properties
This compound has also been evaluated for its anticancer potential. In vitro studies revealed that this compound can induce apoptosis in cancer cell lines, suggesting its role as a potential anticancer agent.
Case Study: Apoptotic Effects
A study investigated the effects of this compound on HepG2 liver cancer cells. The results indicated a dose-dependent increase in apoptosis markers, including caspase activation.
Inhibition of SHP2 Activity
Recent findings suggest that this compound acts as an allosteric inhibitor of SHP2 (Src Homology-2 Phosphatase 2), which is implicated in various signaling pathways related to cancer progression.
The compound binds to specific sites on the SHP2 enzyme, preventing its activation and subsequent downstream signaling, thereby inhibiting tumor growth in preclinical models.
Pharmacokinetics and Toxicology
Pharmacokinetic studies have demonstrated favorable absorption and distribution characteristics for this compound. Toxicological assessments indicate low cytotoxicity at therapeutic doses, making it a candidate for further development in clinical settings.
Properties
Molecular Formula |
C11H19NO2 |
---|---|
Molecular Weight |
197.27 g/mol |
IUPAC Name |
ethyl 3-methyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate |
InChI |
InChI=1S/C11H19NO2/c1-3-14-11(13)12-7-9-5-4-6-10(9)8(12)2/h8-10H,3-7H2,1-2H3 |
InChI Key |
GXLZTHOQXMGHSI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CC2CCCC2C1C |
Origin of Product |
United States |
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